molecular formula C20H19N5O4 B4379527 1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4379527
M. Wt: 393.4 g/mol
InChI Key: ZDBVICHEQZMWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-nitro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a phenyl group

Preparation Methods

The synthesis of 1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the nitro and phenyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, nitrobenzene, and phenyl isocyanate under controlled conditions. Industrial production methods may employ similar routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-nitro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring may play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and guide the development of new drugs.

Comparison with Similar Compounds

Similar compounds to 1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE include:

    1-Methyl-4-nitro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-pyrazole-3-carboxamide: Differing in the position of the carboxamide group.

    1-Methyl-4-nitro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1H-pyrazole-5-sulfonamide: Featuring a sulfonamide group instead of a carboxamide group.

Properties

IUPAC Name

2-methyl-4-nitro-N-[2-(2-phenylethylcarbamoyl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-24-18(17(13-22-24)25(28)29)20(27)23-16-10-6-5-9-15(16)19(26)21-12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBVICHEQZMWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHYL-4-NITRO-N-{2-[(PHENETHYLAMINO)CARBONYL]PHENYL}-1H-PYRAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.